Deoxy-5-methylcytidylic acid (dmCMP) is a modified nucleotide found in DNA. It is a derivative of deoxycytidylic acid (dCMP), differing by the addition of a methyl group to the 5 position of the cytosine ring. [] This modification does not alter the base-pairing properties of cytosine, which continues to pair with guanine. []
dmCMP plays a crucial role in epigenetics, specifically in DNA methylation. DNA methylation is a biological process by which methyl groups are added to the DNA molecule. [, , ] This methylation can change the activity of a DNA segment without changing the sequence. [, , ] dmCMP is particularly important in this process as it is found in CpG dinucleotides, regions of DNA where a cytosine nucleotide is followed by a guanine nucleotide in the linear sequence of bases along its 5' → 3' direction. [, , ]
Deoxy-5-methylcytidylic acid is a modified nucleoside that plays a significant role in the structure and function of nucleic acids, particularly in certain bacteria and bacteriophages. It is an analog of deoxycytidylic acid, where a methyl group is added to the fifth carbon of the cytosine base. This modification can influence DNA stability, recognition by enzymes, and interactions with proteins.
Deoxy-5-methylcytidylic acid has been primarily studied in the context of bacteriophages, particularly those infecting Xanthomonas oryzae. The enzymatic pathways for its synthesis have been elucidated through research on various bacteriophages, revealing its significance in microbial genetics and virology .
Deoxy-5-methylcytidylic acid belongs to the class of modified nucleotides, specifically categorized under methylated nucleosides. Its classification is essential for understanding its biochemical properties and biological functions.
The synthesis of deoxy-5-methylcytidylic acid has been investigated using enzymatic methods. The primary enzymes involved include deoxycytidylate methyltransferases, which catalyze the transfer of a methyl group to deoxycytidylic acid.
Technical Details:
The molecular structure of deoxy-5-methylcytidylic acid consists of a deoxyribose sugar attached to a methylated cytosine base. The chemical formula is C_6H_10N_2O_4.
Data:
Deoxy-5-methylcytidylic acid participates in various biochemical reactions, particularly in the context of DNA synthesis and modification.
Technical Details:
The mechanism by which deoxy-5-methylcytidylic acid exerts its effects involves its incorporation into DNA strands. This incorporation can lead to changes in DNA structure that influence transcriptional activity.
Data:
Deoxy-5-methylcytidylic acid is typically found as a white crystalline powder. Its solubility in water facilitates its use in biochemical assays.
Relevant Data:
Deoxy-5-methylcytidylic acid has several important applications in scientific research:
Deoxy-5-methylcytidylic acid (5-methyl-dCMP), chemically designated as 2′-deoxy-5-methylcytidine 5′-monophosphate, represents a fundamental epigenetically modified nucleotide with the molecular formula C₁₀H₁₆N₃O₇P and a molecular weight of 321.22 g/mol [1] [4]. This molecule serves as the monophosphorylated building block for incorporating 5-methylcytosine (5-mC) into DNA polymers. The methylation occurs specifically at the 5th carbon position of cytosine's pyrimidine ring, creating a structural variation with profound biological implications [5]. Unlike standard nucleotides, 5-methyl-dCMP introduces an epigenetic layer of genetic regulation conserved across diverse biological systems, from viral genomes to complex mammalian developmental pathways. Its synthesis occurs enzymatically through methylation of deoxycytidine monophosphate or via salvage pathways that recover nucleosides from nucleic acid breakdown [2]. This molecule's discovery and functional characterization have revealed intricate mechanisms through which organisms achieve gene expression plasticity without altering the underlying DNA sequence.
The functional roles of deoxy-5-methylcytidylic acid exhibit striking divergence between prokaryotic and eukaryotic systems, reflecting distinct evolutionary adaptations centered on this epigenetic mark.
Prokaryotic Genomic Context:In bacteria and bacteriophages, 5-methyl-dCMP serves primarily as a defensive epigenetic signature. The most extensively documented example occurs in Xanthomonas oryzae phage XP12, where deoxy-5-methylcytidylic acid completely replaces deoxycytidylic acid in viral DNA [3]. This comprehensive substitution creates a non-canonical nucleic acid structure that functions as a molecular "invisibility cloak." Bacterial restriction endonucleases, which typically cleave foreign DNA at specific recognition sites, fail to recognize methylated viral genomes, thereby protecting phage DNA from host-mediated degradation. This molecular mimicry represents a sophisticated viral countermeasure against bacterial immune defenses. Beyond defense, the dense methylation stabilizes phage DNA under harsh environmental conditions, potentially enhancing persistence between hosts [3].
Table 1: Biological Functions of Deoxy-5-methylcytidylic Acid in Different Genomic Contexts
Organismal Context | Genomic Distribution | Primary Biological Functions | Unique Characteristics |
---|---|---|---|
Prokaryotic (XP12 Phage) | Genome-wide replacement of dCMP | Viral defense evasion, DNA stability | Near-total cytosine replacement (~100%) |
Eukaryotic (Mammals) | Predominantly CpG islands | Transcriptional regulation, chromatin silencing, genomic imprinting | Tissue-specific methylation patterns |
Eukaryotic (Plants) | Genome-wide, transposons | Transposable element suppression, genome stability | Involvement in RNA-directed DNA methylation |
Eukaryotic Genomic Context:In eukaryotic organisms, deoxy-5-methylcytidylic acid incorporation produces strategically positioned methylation marks with profound regulatory consequences. Unlike the global replacement seen in phage XP12, eukaryotic methylation occurs at specific cytosine residues, predominantly within CpG dinucleotides and particularly in CpG-rich promoter regions [2] [4]. This spatially restricted methylation creates a dynamic epigenetic code that governs chromatin architecture and gene accessibility. When incorporated into DNA, 5-methyl-dCMP residues serve as binding platforms for methyl-CpG-binding domain (MBD) proteins, which recruit histone deacetylases and other chromatin-remodeling complexes. These complexes establish transcriptionally repressive chromatin states, effectively silencing genes without altering the genetic sequence [4] [5]. The molecule's biological significance extends to several critical processes:
Table 2: Enzymatic Pathways Involving Deoxy-5-methylcytidylic Acid
Enzyme Category | Enzyme Examples | Role in 5-methyl-dCMP Metabolism | Biological Context |
---|---|---|---|
Methyltransferases | DNMT1, DNMT3A/3B | De novo and maintenance methylation | Eukaryotic epigenetic regulation |
Nucleotidases | 5'-Nucleotidases (specific isoforms) | Dephosphorylation of 5-methyl-dCMP to nucleoside | Nucleotide salvage pathways |
Kinases | Deoxycytidine kinase | Phosphorylation of 5-methyl-deoxycytidine | Nucleotide salvage, activation of analogs |
Deaminases | Activation-induced cytidine deaminase (AID) | Converts 5-methyl-dCMP to thymidine analogs | DNA demethylation, antibody diversification |
Beyond transcriptional control, deoxy-5-methylcytidylic acid participates in nucleotide salvage pathways. When cellular DNA undergoes degradation, the resulting 5-methyl-deoxycytidine monophosphate can be dephosphorylated by specific 5'-nucleotidases to form 5-methyl-deoxycytidine. This nucleoside can be transported between tissues and rephosphorylated within cells by deoxycytidine kinase, effectively salvaging the methylated cytosine moiety for DNA repair or replication [2]. This salvage mechanism demonstrates the metabolic conservation of this modified nucleotide across tissue types and developmental stages.
The identification and functional characterization of deoxy-5-methylcytidylic acid unfolded through a series of landmark investigations that bridged virology, enzymology, and biochemistry.
The earliest definitive report emerged from bacteriophage research in 1976, when scientists investigating the unusual base composition of Xanthomonas oryzae phage XP12 DNA made a startling discovery. Through chromatographic analysis of enzymatically hydrolyzed phage DNA, researchers identified a modified nucleotide that structurally resembled cytidylic acid but exhibited distinct chemical properties. This molecule was definitively characterized as deoxy-5-methylcytidylic acid using mass spectrometry and comparative chromatography [3]. Remarkably, this modified nucleotide constituted approximately 97-100% of the cytosine residues in the viral genome, representing the first documented case of near-total cytosine replacement in a biological system. This discovery, published in Nature, revealed an unprecedented viral strategy: the phage encoded a specialized DNA methyltransferase that catalyzed the methylation of cytosine residues before DNA polymerization, utilizing S-adenosylmethionine as the methyl donor [3].
Table 3: Historical Timeline of Key Discoveries Involving Deoxy-5-methylcytidylic Acid
Year Range | Key Milestones | Significance | Research Methods |
---|---|---|---|
Mid-1970s | Discovery in XP12 phage DNA | First identification of biological system using 5-methyl-dCMP as major cytosine analog | Enzymatic hydrolysis, chromatography |
Late 1970s | Characterization of phage-encoded methyltransferase | Revealed enzymatic mechanism of pre-polymerization modification | Enzyme purification, radiolabeled SAM assays |
1980s | Development of antibody-based detection | Enabled mapping of 5-methylcytosine distribution in eukaryotic genomes | Immunohistochemistry, immuno-dot-blot |
1990s | Identification of mammalian methyltransferases (DNMTs) | Established enzymatic basis for epigenetic memory | Gene cloning, knockout models |
2000s | Commercial synthesis for research applications | Facilitated epigenetic drug discovery and diagnostics | Chemical synthesis refinement, HPLC purification |
This pioneering phage research laid essential groundwork for understanding the enzymatic synthesis of modified nucleotides. Subsequent studies in the late 1970s revealed that the phage-encoded methyltransferase displayed unique substrate specificity for deoxycytidine monophosphate rather than polymerized DNA [3]. This enzymatic mechanism contrasted sharply with eukaryotic DNA methyltransferases, which typically modify cytosine residues within DNA polymers. The XP12 system thus provided the first evidence that nucleotide-level modifications could serve as a biological strategy for genome protection.
Parallel investigations in mammalian systems during the 1980s gradually revealed the epigenetic significance of 5-methylcytosine. The development of restriction enzyme-based detection (using methylation-sensitive enzymes like HpaII) and later antibody-mediated detection techniques enabled researchers to map methylation patterns across eukaryotic genomes. These approaches revealed that deoxy-5-methylcytidylic acid incorporation created tissue-specific methylation signatures conserved across cell divisions. The cloning of DNA methyltransferase 1 (DNMT1) in 1988 established the molecular mechanism for maintaining methylation patterns through DNA replication cycles, cementing 5-methyl-dCMP's status as a heritable epigenetic mark [4] [5].
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